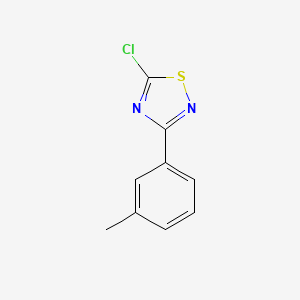

5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-3-(3-methylphenyl)-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c1-6-3-2-4-7(5-6)8-11-9(10)13-12-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMANBSOUSXOOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221342-38-6 | |

| Record name | 5-chloro-3-(3-methylphenyl)-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzonitrile with thiosemicarbazide in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

While specific reaction data for 5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole is limited in the provided literature, the chemical behavior of structurally analogous thiadiazole derivatives can provide insights into potential reactivity. Thiadiazoles generally exhibit:

-

Substitution reactions : Chlorine and other substituents may undergo nucleophilic substitution.

-

Oxidation/reduction : The sulfur atom in the thiadiazole ring can participate in redox processes.

-

Cyclization : Under certain conditions, thiadiazoles may form fused or extended heterocyclic systems.

Inferred Reaction Pathways

Based on general thiadiazole chemistry and the molecular structure of the target compound, the following reactions are plausible:

| Reaction Type | Key Features | Reagents/Conditions |

|---|---|---|

| Nucleophilic Substitution | Replacement of chlorine at position 5 with nucleophiles (e.g., amines, thiols). | Basic conditions (e.g., DMF, heat). |

| Oxidation | Conversion of the thiadiazole ring to sulfoxides or sulfones. | H₂O₂, KMnO₄, or other oxidizing agents. |

| Reduction | Formation of thiols or reduced thiadiazole derivatives. | LiAlH₄, NaBH₄, or catalytic hydrogenation. |

| Cyclization | Formation of fused heterocycles via condensation with reactive intermediates. | Acidic/basic conditions, heating. |

Research Findings and Context

A review of thiadiazole derivatives highlights their versatile reactivity, including:

-

Anticancer activity : Thiadiazole hybrids (e.g., triazolo-thiadiazoles) have shown cytotoxic effects against leukemia and lymphoma cell lines .

-

Biological interactions : Thiadiazoles often target enzymes (e.g., carbonic anhydrase) or modulate signaling pathways, influencing cellular processes .

Structural Considerations

The presence of a 3-methylphenyl group and a chlorine atom at position 5 may influence reactivity:

-

Stabilization effects : The methyl group could sterically hinder nucleophilic attacks or stabilize intermediates.

-

Electron-withdrawing effects : The chlorine atom may activate the ring for electrophilic substitution or deactivation for nucleophilic substitution.

Gaps in Literature

The provided sources lack experimental data specific to This compound . Further targeted studies are required to confirm its reaction pathways, kinetics, and product formations.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicidal Properties

5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole and its derivatives have been studied for their efficacy as fungicides. These compounds are effective against several pathogenic fungi, including Pythium, Fusarium, Rhizoctonia, and Sclerotium, making them valuable in protecting crops from fungal diseases. The compound acts primarily by inhibiting fungal growth and sporulation, thus enhancing seedling vigor and crop yield .

Insecticidal Activity

Thiadiazole derivatives, including this compound, exhibit insecticidal properties. Research indicates that these compounds can disrupt the physiological processes of pests, leading to mortality. Their application can reduce the reliance on traditional insecticides, promoting integrated pest management strategies in agriculture.

Medicinal Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown selective cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo). The mechanism of action involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Antimicrobial Effects

The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. This suggests its potential use as a therapeutic agent in treating bacterial infections .

Chemical Synthesis Applications

Synthetic Intermediates

this compound serves as an important synthetic intermediate in the production of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations allows for the development of novel compounds with enhanced biological activities .

Case Study 1: Antifungal Efficacy

- Objective : To evaluate the effectiveness of this compound against pathogenic fungi.

- Findings : The compound demonstrated significant antifungal activity with effective concentrations leading to over 80% inhibition of fungal growth in vitro.

Case Study 2: Anticancer Potential

- Objective : To assess the cytotoxic effects on human breast cancer cells.

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 3: Insecticidal Activity

- Objective : To determine the insecticidal efficacy against common agricultural pests.

- Findings : Application of the compound resulted in a mortality rate exceeding 70% within 72 hours post-treatment.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antifungal | Various fungi | >80% growth inhibition | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Insecticidal | Various pests | Mortality rate >70% | 2025 |

Wirkmechanismus

The mechanism of action of 5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole varies depending on its application:

Antimicrobial Activity: The compound may inhibit bacterial or fungal growth by interfering with cell wall synthesis or protein function.

Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways.

Electronic Properties: The thiadiazole ring can facilitate electron transport, making it useful in organic electronic devices.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the 1,2,4-thiadiazole ring significantly influence molecular weight, solubility, and electronic properties. Below is a comparison with key analogs:

Key Observations :

- Lipophilicity : The 3-methylphenyl group in the target compound provides moderate lipophilicity, which may improve bioavailability compared to polar analogs like the methoxymethyl derivative .

- Reactivity : Chloromethyl and iodinated analogs (e.g., 3,5-diiodo-1,2,4-thiadiazole ) exhibit higher reactivity in cross-coupling reactions, whereas the methylphenyl group offers steric stability.

Antimicrobial Activity

- The methylphenyl group may contribute to hydrophobic interactions with bacterial membranes.

- Triazole-Thiadiazole Hybrids : Derivatives combining 1,2,4-thiadiazole with triazole moieties exhibit anti-epidermal growth factor receptor (EGFR) activity, relevant in lung cancer therapy . The target compound’s substituents could be optimized for similar applications.

- Anti-Inflammatory Activity : 1,3,4-thiadiazole derivatives demonstrate anti-inflammatory effects , suggesting that structural tuning of the thiadiazole core could expand therapeutic utility.

Enzyme Inhibition

- Sulfur-Containing Analogs : Compounds with sulfinyl or thioether groups (e.g., 3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole ) show promise as enzyme inhibitors due to sulfur’s nucleophilic character.

Biologische Aktivität

5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered ring structure containing two nitrogen atoms and one sulfur atom. Its molecular formula is with a molecular weight of approximately 227.69 g/mol. The presence of the chloro substituent and the 3-methylphenyl group contributes to its biological properties.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : Compounds with similar thiadiazole structures have shown significant antifungal and antibacterial properties against various pathogens .

- Anticancer Effects : Research indicates that derivatives of thiadiazoles can inhibit cancer cell proliferation by targeting specific cellular pathways such as apoptosis and cell cycle regulation .

- Enzyme Inhibition : Some studies suggest that thiadiazole derivatives can act as inhibitors of critical enzymes involved in cancer metabolism and proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Anticancer Activity : A study investigated the effects of synthesized 1,3,4-thiadiazole derivatives on MCF-7 breast cancer cells. The results revealed that certain derivatives exhibited potent growth inhibitory activity (IC50 = 0.28 µg/mL), leading to cell cycle arrest at the G2/M phase .

- Antimicrobial Efficacy : Research assessed the antifungal activity of thiadiazoles against Candida albicans and demonstrated that compounds similar to this compound possess significant antifungal properties .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that some thiadiazole derivatives could effectively inhibit IMPDH, crucial for nucleotide synthesis in rapidly dividing cells such as cancer cells .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole, and how are intermediates validated?

- Methodology : Synthesis typically involves cyclocondensation of thiosemicarbazides with chlorinated aromatic aldehydes or ketones under alkaline conditions. For example, reacting 3-methylphenyl-substituted thiol precursors with chlorinating agents (e.g., POCl₃ or Cl₂ gas) in ethanol/water mixtures. Intermediates are characterized via thin-layer chromatography (TLC) for purity and IR spectroscopy to confirm functional groups (e.g., S-H stretching at ~2500 cm⁻¹). Elemental analysis validates stoichiometry .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- IR Spectroscopy : Identifies thiadiazole ring vibrations (C=N stretching at ~1600 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).

- ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., 3-methylphenyl substituents at δ 7.2–7.5 ppm) and quaternary carbons.

- Elemental Analysis : Validates molecular formula (e.g., C₉H₇ClN₂S) with ≤0.3% deviation .

Q. What pharmacological activities are reported for 1,2,4-thiadiazole derivatives structurally related to this compound?

- Findings : Derivatives exhibit antibacterial, antifungal, and anti-inflammatory activities. For instance, 5-substituted thiadiazoles show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. Activity correlates with electron-withdrawing substituents (e.g., Cl) enhancing membrane permeability .

Advanced Research Questions

Q. How do microwave-assisted synthesis conditions optimize yield and purity compared to classical thermal methods?

- Methodology : Microwave irradiation (e.g., 100–150 W, 80–120°C) reduces reaction time from hours to minutes (e.g., 30 min vs. 6 h) via uniform heating. This minimizes side reactions (e.g., oxidation), improving yields by 15–20% and purity (>95% by HPLC). Comparative studies show reduced byproducts like sulfoxides .

Q. What strategies resolve contradictions in biological activity data for structurally similar thiadiazoles?

- Approach :

- Dose-Response Analysis : Re-evaluate activity at varying concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Solubility Testing : Use DMSO/water mixtures to ensure compound dissolution, as aggregation may falsely suppress activity.

- Structural Reanalysis : Confirm stereochemistry via X-ray crystallography; improper configuration (e.g., cis vs. trans) can alter binding .

Q. How can computational tools predict toxicity and pharmacological activity of novel thiadiazole derivatives?

- Methodology :

- PASS Online : Predicts anti-inflammatory (Pa > 0.7) and hepatotoxic (Pi > 0.5) profiles based on structural descriptors.

- Docking Studies : Models interactions with targets like COX-2 (binding energy ≤ -8 kcal/mol) to prioritize synthesis .

Q. What role does the 3-methylphenyl group play in modulating physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.